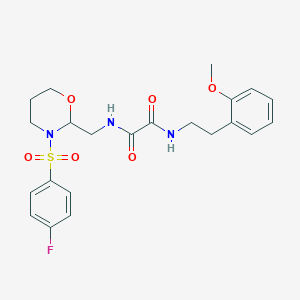

N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide

Description

This compound is an oxalamide derivative featuring a 1,3-oxazinan ring substituted with a 4-fluorophenylsulfonyl group and a 2-methoxyphenethyl side chain.

Properties

IUPAC Name |

N'-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN3O6S/c1-31-19-6-3-2-5-16(19)11-12-24-21(27)22(28)25-15-20-26(13-4-14-32-20)33(29,30)18-9-7-17(23)8-10-18/h2-3,5-10,20H,4,11-15H2,1H3,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLRGCSKEWJOVMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FN3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structure includes a fluorobenzene sulfonyl group, an oxazinan ring, and an oxalamide moiety, which contribute to its biological activity.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C21H24FN3O6S |

| Molecular Weight | 465.5 g/mol |

| CAS Number | 869071-77-2 |

The molecular structure facilitates various interactions with biological targets, making it a candidate for therapeutic applications.

Research indicates that compounds similar to N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide may act through multiple mechanisms, including:

- Inhibition of Enzymatic Activity : The sulfonyl group can interact with active sites of enzymes, potentially inhibiting their function.

- Modulation of Receptor Activity : The oxazinan ring may influence receptor binding, altering cellular signaling pathways.

Biological Activity

Studies have shown that this compound exhibits promising biological activities, particularly in areas such as:

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may reduce inflammation by modulating cytokine production.

- Antitumor Properties : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating potential for further investigation in oncology.

- Neurological Impacts : The structure suggests possible interactions with neurotransmitter systems, warranting exploration in neuropharmacology.

Case Studies

Several studies have highlighted the biological activity of related compounds:

- Study on Anti-inflammatory Effects : A derivative of the oxazinan class was evaluated for its ability to inhibit pro-inflammatory cytokines in vitro. Results indicated a significant reduction in IL-6 and TNF-alpha levels in treated cells compared to controls.

- Antitumor Activity Assessment : A related compound was tested against breast cancer cell lines (MCF-7). The study reported an IC50 value of 15 µM, suggesting moderate efficacy and prompting further exploration into structure-activity relationships.

Research Findings

Recent findings from diverse studies emphasize the potential of N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide:

| Study Focus | Findings |

|---|---|

| Anti-inflammatory activity | Inhibition of IL-6 and TNF-alpha production |

| Antitumor effects | IC50 = 15 µM against MCF-7 cell lines |

| Neuropharmacological impacts | Potential modulation of neurotransmitter systems |

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural Analogues with Methoxyphenethyl Groups

N1-(4-Methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide (17)

- Structure : Differs by lacking the 1,3-oxazinan-sulfonyl core; instead, it has a simpler oxalamide backbone with methoxy groups on both aromatic termini.

- Synthesis : Prepared via general oxalyl chloride coupling (35% yield) .

N1-(2-Fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide (18)

- Structure : Replaces the 1,3-oxazinan-sulfonyl group with a 2-fluorophenyl substituent.

- Synthesis : Higher yield (52%) due to fewer steric challenges in the absence of the sulfonyl-oxazinan motif .

- Stability : Fluorine substitution may improve metabolic stability relative to the sulfonyl group, which could be prone to enzymatic reduction.

Sulfonamide/Sulfamoyl-Containing Oxalamides

N-(2-Methoxy-phenyl)-N-(4-sulfamoyl-phenyl)-oxalamide (2)

- Structure : Features a sulfamoyl group (SO2NH2) instead of the 4-fluorophenylsulfonyl moiety.

- Synthesis : Synthesized via oxalyl chloride coupling (73% yield) with decomposition at 180°C .

- Spectral Data : FTIR shows N-H stretches at 3317 cm⁻¹ and C=O at 1679 cm⁻¹, indicating hydrogen-bonding capacity distinct from the target compound’s sulfonyl group .

N-(4-Methoxy-phenyl)-N-(4-sulfamoyl-phenyl)-oxalamide (3)

Complex Oxazinan/Oxazepan Derivatives

N1,N2-bis(2-(4-(2-(4-hydroxy-3-methoxyphenyl)-4,7-dioxo-1,3-oxazepan-3-yl)phenyl)-2-methyl-4,7-dioxo-1,3-oxazepan-3-yl)oxalamide (8)

Key Comparative Data Table

Discussion of Structural and Functional Divergences

- Sulfonyl vs. Sulfamoyl Groups : The target’s 4-fluorophenylsulfonyl group may confer stronger electron-withdrawing effects and protease resistance compared to sulfamoyl groups in Compounds 2 and 3, which have hydrogen-bonding NH2 moieties .

- 1,3-Oxazinan vs. Oxazepan Rings : The six-membered 1,3-oxazinan in the target compound likely offers greater conformational flexibility than the seven-membered oxazepan in Compound 8, impacting binding pocket accommodation .

- Methoxy Positioning : Ortho-methoxy substitution (as in the target’s 2-methoxyphenethyl) can induce steric hindrance and alter π-π stacking compared to para-methoxy analogues like Compound 3 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.